
1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(2-Amino-1-(4-fluorophenyl)ethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17FN2O2 . It has a molecular weight of 252.28 . The compound is also known as this compound hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound also contains a fluorophenyl group and an aminoethyl group attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a storage temperature of 2-8°C . The compound’s InChI code is 1S/C13H17FN2O2.ClH/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18;/h1-4,10,12H,5-8,15H2,(H,17,18);1H .
Applications De Recherche Scientifique
Antibacterial Properties : Egawa et al. (1984) synthesized compounds related to the query compound, particularly focusing on amino- and hydroxy-substituted cyclic amino groups. They discovered that some compounds showed significant antibacterial activities, which were more active than enoxacin, a known antibiotic. This indicates potential applications of these compounds in developing new antibacterial drugs (Egawa et al., 1984).
Fluorescent pH Sensing : A study by Yang et al. (2013) on a heteroatom-containing organic fluorophore demonstrated its potential as a fluorescent pH sensor. This compound, with intramolecular charge transfer and aggregation-induced emission characteristics, can switch its emission in response to protonation and deprotonation, suggesting its use in detecting acidic and basic environments (Yang et al., 2013).
Carboxyl-Protecting Group in Peptide Chemistry : Chantreux et al. (1984) described the use of a group closely related to the query compound for carboxyl-protection in amino acids and peptides, highlighting its stability and mild deprotection conditions (Chantreux et al., 1984).
Influenza Neuraminidase Inhibition : Wang et al. (2001) developed potent inhibitors of influenza neuraminidase based on pyrrolidine core structures. Their findings suggest the utility of these compounds in developing antiviral medications (Wang et al., 2001).
Enantioselective Reductions : Research by Talma et al. (1985) on chiral macrocyclic 1,4-dihydropyridines, a category related to the query compound, explored their use in enantioselective reductions. This has implications for stereochemically controlled synthesis in organic chemistry (Talma et al., 1985).
Aurora Kinase Inhibition for Cancer Treatment : A study by ヘンリー,ジェームズ (2006) identified compounds with potential as Aurora kinase inhibitors, suggesting their utility in cancer treatment (ヘンリー,ジェームズ, 2006).
Phosphine-Catalyzed Annulation : Zhu et al. (2003) reported the use of organic phosphine catalysts for [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This indicates potential applications in organic synthesis (Zhu et al., 2003).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-3-1-9(2-4-11)12(7-15)16-6-5-10(8-16)13(17)18/h1-4,10,12H,5-8,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOMOILFCBLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661399 | |
| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886364-02-9 | |
| Record name | 1-[2-Amino-1-(4-fluorophenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886364-02-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Benzyl-4-(3-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1520605.png)
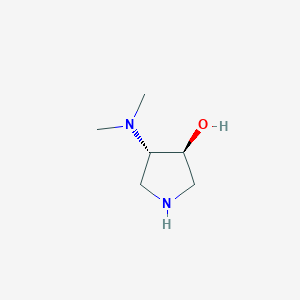

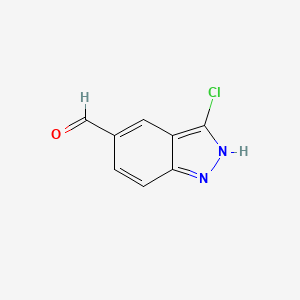
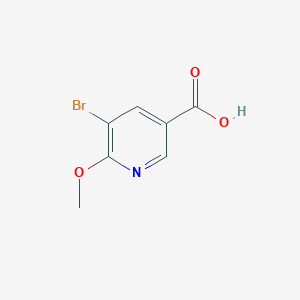

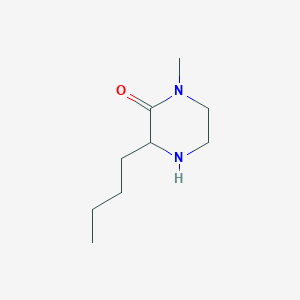

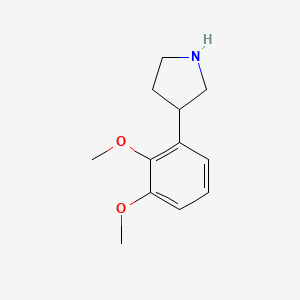
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)